Ethyl methyl phenylphosphonate
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Overview
Description
Ethyl methyl phenylphosphonate is an organophosphorus compound characterized by the presence of ethyl, methyl, and phenyl groups attached to a phosphonate moiety. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methyl phenylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethyl phosphite with ethyl iodide can yield ethyl methyl phosphonate, which can then be further reacted with phenyl halides to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reactions, and conditions such as temperature and pressure are carefully controlled to maximize production .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Ethyl methyl phenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential use in drug development, especially for its role in inhibiting certain biological pathways.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of ethyl methyl phenylphosphonate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes such as phosphatases, preventing their normal function. This inhibition can disrupt various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- Methyl phenylphosphonate
- Ethyl phenylphosphonate
- Dimethyl phenylphosphonate
Comparison: Ethyl methyl phenylphosphonate is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interaction with other molecules. Compared to methyl phenylphosphonate and ethyl phenylphosphonate, it may exhibit different solubility and stability properties. Dimethyl phenylphosphonate, on the other hand, lacks the ethyl group, which can affect its overall chemical behavior .
Properties
CAS No. |
61733-60-6 |
---|---|
Molecular Formula |
C9H13O3P |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
[ethoxy(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C9H13O3P/c1-3-12-13(10,11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
YDEBUXIHAJWXQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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